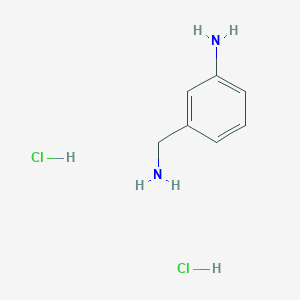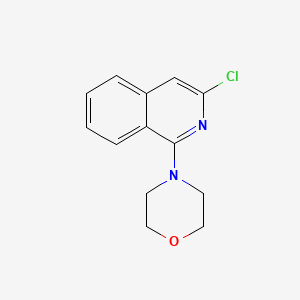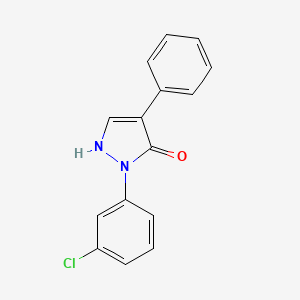
2-(3-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
説明
2-(3-Chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as CPPD, is a type of organic compound that is widely used in scientific research. It is a derivative of pyrazolone, a type of heterocyclic compound that is composed of an aromatic ring and an oxygen atom. CPPD has a wide range of applications in organic synthesis, biochemistry, and pharmacology.
科学的研究の応用
Antimicrobial Studies
Research has indicated that derivatives of 2-(3-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibit antimicrobial properties. For instance, a study synthesized a compound similar to the title molecule and conducted antimicrobial studies, revealing significant activity against various microbes (Prabhudeva et al., 2017). Another study found antifungal and antibacterial effects in a related compound, indicating the potential for antimicrobial application (Viji et al., 2020).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been performed on similar compounds to analyze their biological activity. Such studies help in understanding the binding energy and hydrogen bonds with different proteins, which is essential in drug design and discovery (Viji et al., 2020).
Anticancer Potential
Some derivatives of this compound have been studied for their potential anticancer properties. These studies involve examining their electronic structure, physico-chemical properties, and conducting docking analysis to evaluate their efficacy as potential anti-cancer agents (Thomas et al., 2019).
Anti-inflammatory Effects
Research has also been conducted on the anti-inflammatory effects of similar compounds. These studies often involve synthesis, characterization, and evaluating their biological activities, such as their impact on phospholipase A2, a key enzyme in the inflammatory process (Lokeshwari et al., 2017).
特性
IUPAC Name |
2-(3-chlorophenyl)-4-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-7-4-8-13(9-12)18-15(19)14(10-17-18)11-5-2-1-3-6-11/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVCUTTYKIQMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B3037767.png)

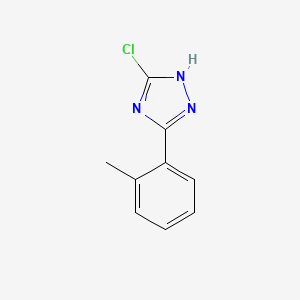
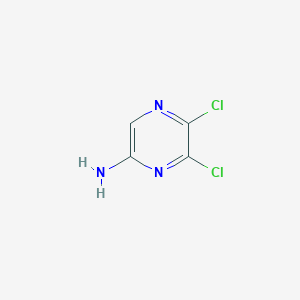




![6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3037780.png)


